1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-
Description
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- is a pyrazole derivative characterized by a carboxylic acid group at position 3, a 2-methoxyphenyl substituent at position 1, and a phenyl group at position 3. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . These analogs are synthesized via methyl ester hydrolysis with high yields (91–93%), suggesting efficient synthetic routes for such derivatives .
Properties
CAS No. |
62160-82-1 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(11-13(18-19)17(20)21)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) |
InChI Key |
JOXVQNHRNQVNCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to form the pyrazole ring
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1H-Pyrazole-3-carboxylic acid can induce apoptosis in various cancer cell lines. One notable study demonstrated that a derivative of this compound effectively inhibited the growth of prostate cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Results indicated that certain derivatives exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Properties
In addition to its anti-inflammatory effects, the compound has shown promise as an analgesic agent. Experimental studies have demonstrated that it can reduce pain responses in animal models, suggesting its potential use in pain management therapies .
Agricultural Applications
Pesticidal Activity
The application of 1H-Pyrazole-3-carboxylic acid extends to agricultural chemistry, where it has been evaluated for its pesticidal properties. Research has identified several derivatives that exhibit insecticidal and fungicidal activities against common agricultural pests and pathogens. For example, a study reported that specific pyrazole derivatives effectively controlled aphid populations on crops, indicating their potential as eco-friendly pesticides .
Materials Science
Polymer Synthesis
In materials science, pyrazole compounds have been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of 1H-Pyrazole-3-carboxylic acid into polymer matrices has been shown to improve the material's resistance to degradation under harsh environmental conditions .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Anti-inflammatory | ||
| Analgesic | ||
| Agricultural Chemistry | Insecticidal | |
| Fungicidal | ||
| Materials Science | Polymer synthesis |
Case Studies
-
Case Study 1: Anticancer Properties
A recent study focused on the synthesis of novel pyrazole derivatives based on 1H-Pyrazole-3-carboxylic acid, which were screened against prostate cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. -
Case Study 2: Pesticidal Efficacy
Another investigation assessed the efficacy of a pyrazole derivative in controlling aphid populations on tomato plants. The study found that treated plants had a significantly lower aphid count compared to untreated controls, highlighting the compound's potential as a natural pesticide.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among pyrazole-3-carboxylic acid derivatives include substituent positions (e.g., methoxy, fluoro, methyl groups) and their impact on molecular weight, solubility, and reactivity.
Notes:
- Fluorine or chlorine substituents (e.g., in 11j and ) enhance electronegativity, improving metabolic stability and receptor selectivity .
Biological Activity
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structure of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- can be represented as follows:
This compound features a pyrazole ring with a carboxylic acid group and phenyl substitutions that contribute to its biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. The compound in focus has shown promising activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | |
| HepG2 (Liver) | 26.00 | |
| A549 (Lung) | 49.85 | |
| NCI-H460 (Lung) | 42.30 |
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit inhibitory effects on cell proliferation across multiple cancer types, including breast, lung, and liver cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. For instance, compounds similar to 1H-Pyrazole-3-carboxylic acid have been evaluated for their ability to reduce inflammation in animal models:
- Model : Carrageenan-induced edema in mice
- Outcome : Significant reduction in edema comparable to indomethacin was observed .
The mechanism by which 1H-Pyrazole-3-carboxylic acid exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate pathways involved in cell proliferation and inflammation:
- Inhibition of Kinases : Pyrazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Inflammatory Mediators : The compound may downregulate the production of pro-inflammatory cytokines.
Study on Anticancer Activity
One notable study synthesized various pyrazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that compounds with methoxy and phenyl substitutions exhibited enhanced potency against MDA-MB-231 and HepG2 cells, suggesting that structural modifications can significantly influence biological activity .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of related pyrazole compounds in vivo. The results demonstrated that these compounds could effectively reduce inflammation markers in treated animals, indicating their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
